molecular formula C13H14FN5O B15008680 Propionitrile, 2-(3-fluorophenylhydrazono)-3-imino-3-(4-morpholyl)-

Propionitrile, 2-(3-fluorophenylhydrazono)-3-imino-3-(4-morpholyl)-

Cat. No.: B15008680
M. Wt: 275.28 g/mol
InChI Key: NJMIBMOSZMDAHC-JAYOHMJJSA-N
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Description

(E)-N-(3-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a morpholine ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(E)-N-(3-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-(3-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE include other fluorophenyl derivatives, morpholine-containing compounds, and cyanide-substituted molecules.

Uniqueness

What sets (E)-N-(3-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H14FN5O

Molecular Weight

275.28 g/mol

IUPAC Name

(1E)-N-(3-fluoroanilino)-2-imino-2-morpholin-4-ylethanimidoyl cyanide

InChI

InChI=1S/C13H14FN5O/c14-10-2-1-3-11(8-10)17-18-12(9-15)13(16)19-4-6-20-7-5-19/h1-3,8,16-17H,4-7H2/b16-13?,18-12+

InChI Key

NJMIBMOSZMDAHC-JAYOHMJJSA-N

Isomeric SMILES

C1COCCN1C(=N)/C(=N/NC2=CC(=CC=C2)F)/C#N

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC(=CC=C2)F)C#N

Origin of Product

United States

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